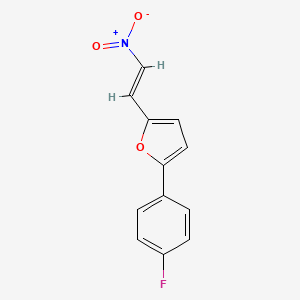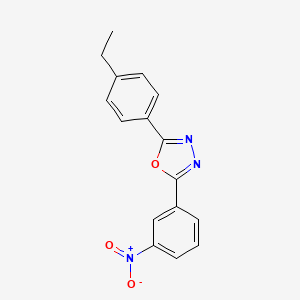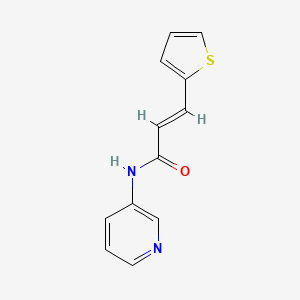
N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide, also known as ETAA, is a chemical compound that has gained significant attention in the field of scientific research. ETAA is a small molecule that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to induce apoptosis in cancer cells, potentially through the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide can inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have also demonstrated the anti-inflammatory and anti-cancer properties of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide, with studies showing that the compound can reduce inflammation and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide is its relatively simple synthesis method, which makes it easily accessible for scientific research. Additionally, N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have multiple biological activities, making it a versatile compound for studying various diseases and biological processes. However, one limitation of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide and its potential side effects.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide. One potential area of research is the development of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide-based therapies for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to understand the anti-cancer properties of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide and its potential use in cancer therapy. Finally, the development of more potent and selective N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide analogs could lead to the development of more effective therapies for various diseases.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide can be achieved through a simple one-pot reaction between 4-ethoxybenzaldehyde and 2-thiophenecarboxylic acid. The reaction is catalyzed by triethylamine and uses acryloyl chloride as the acylating agent. The resulting product is then purified using column chromatography to obtain pure N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide. The yield of the synthesis is typically around 60%, and the purity of the compound can be confirmed using various analytical techniques, including NMR and mass spectrometry.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have anti-bacterial properties, making it a potential treatment for bacterial infections.
properties
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-2-18-13-7-5-12(6-8-13)16-15(17)10-9-14-4-3-11-19-14/h3-11H,2H2,1H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMJUUMGSXVMLS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-ethoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)

![N-methyl-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5802123.png)


![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802167.png)



![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)

![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)